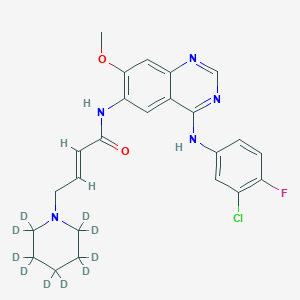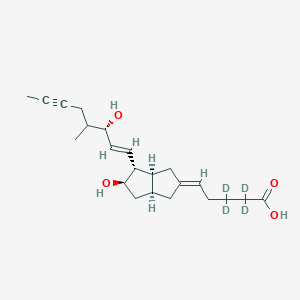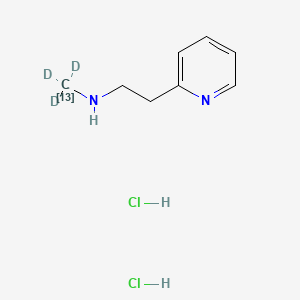
CH2Cooh-peg12-CH2cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CH2Cooh-peg12-CH2cooh, also known as polyethylene glycol (PEG)-based PROTAC linker, is a compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. It is primarily used in research and development for targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CH2Cooh-peg12-CH2cooh involves the conjugation of a PEG chain with terminal carboxylic acid groups. The typical synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling Reaction: The activated PEG chain is then coupled with a carboxylic acid derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using DCC and NHS.
Automated Coupling: The activated PEG is coupled with carboxylic acid derivatives using automated reactors to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
CH2Cooh-peg12-CH2cooh undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown of the ester or amide bonds in the presence of water.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
CH2Cooh-peg12-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Employed in the development of advanced materials and drug delivery systems.
Mécanisme D'action
CH2Cooh-peg12-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The mechanism involves:
Binding: One end of the PROTAC binds to the target protein, while the other end binds to the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
HO-PEG12-CH2COOH: Another PEG-based PROTAC linker with similar properties and applications.
Fmoc-NH-PEG12-CH2COOH: A PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.
Uniqueness
CH2Cooh-peg12-CH2cooh is unique due to its specific PEG chain length and terminal carboxylic acid groups, which provide optimal solubility and reactivity for PROTAC synthesis. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C28H54O17 |
|---|---|
Poids moléculaire |
662.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
Clé InChI |
VHPMGGSGIGVUPM-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















